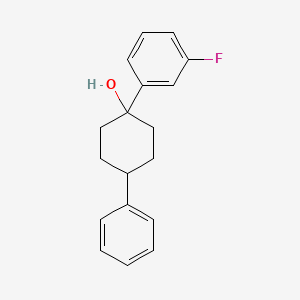![molecular formula C11H10N2O2 B15167369 3-{[(Pyrazin-2-yl)oxy]methyl}phenol CAS No. 642085-15-2](/img/structure/B15167369.png)
3-{[(Pyrazin-2-yl)oxy]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(Pyrazin-2-yl)oxy]methyl}phenol is a chemical compound that features a phenol group attached to a pyrazine ring via a methylene bridge. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenol and pyrazine moieties in its structure suggests that it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Pyrazin-2-yl)oxy]methyl}phenol typically involves the reaction of pyrazine derivatives with phenolic compounds. One common method is the nucleophilic substitution reaction where a pyrazine derivative reacts with a phenol in the presence of a base. The reaction conditions often include solvents such as dimethyl sulfoxide or ethanol, and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon may be used to facilitate the reaction, and the process is typically carried out under controlled temperature and pressure conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-{[(Pyrazin-2-yl)oxy]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The hydroxyl group of the phenol can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated or nitro-substituted phenol derivatives.
科学的研究の応用
3-{[(Pyrazin-2-yl)oxy]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.
作用機序
The mechanism of action of 3-{[(Pyrazin-2-yl)oxy]methyl}phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also act as an antioxidant by scavenging free radicals through its phenolic hydroxyl group.
類似化合物との比較
Similar Compounds
3-{[(Pyridin-2-yl)oxy]methyl}phenol: Similar structure but with a pyridine ring instead of a pyrazine ring.
3-{[(Pyrimidin-2-yl)oxy]methyl}phenol: Contains a pyrimidine ring, which may alter its chemical and biological properties.
3-{[(Quinolin-2-yl)oxy]methyl}phenol: Features a quinoline ring, potentially enhancing its aromaticity and stability.
Uniqueness
3-{[(Pyrazin-2-yl)oxy]methyl}phenol is unique due to the presence of the pyrazine ring, which can confer distinct electronic properties and reactivity compared to its analogs. The pyrazine ring’s nitrogen atoms can participate in hydrogen bonding and coordination with metal ions, potentially leading to unique applications in catalysis and materials science.
特性
CAS番号 |
642085-15-2 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC名 |
3-(pyrazin-2-yloxymethyl)phenol |
InChI |
InChI=1S/C11H10N2O2/c14-10-3-1-2-9(6-10)8-15-11-7-12-4-5-13-11/h1-7,14H,8H2 |
InChIキー |
WMFYQCZPGDJTMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)COC2=NC=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide](/img/structure/B15167291.png)
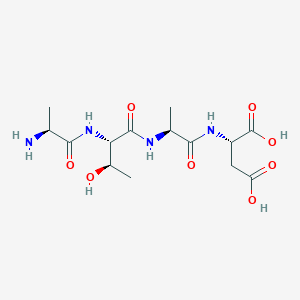
![5-[(2-Phenylethenyl)sulfanyl]quinoline](/img/structure/B15167295.png)
![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)
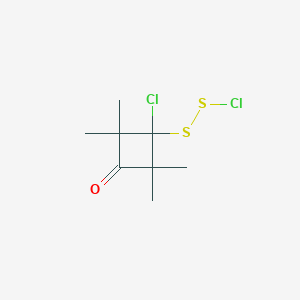
propanedinitrile](/img/structure/B15167346.png)
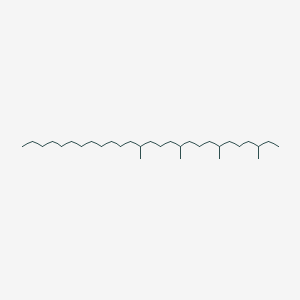
![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)

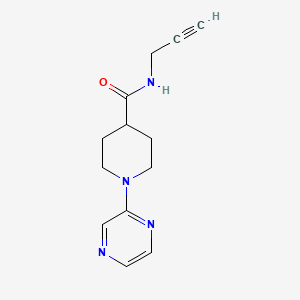
![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)

![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B15167384.png)
